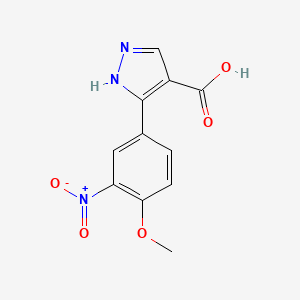
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is an organic compound with the molecular formula C15H20BNO2. This compound is notable for its unique structure, which includes a boron-containing dioxaborolane ring attached to an indolinone core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry .
准备方法
The synthesis of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one typically involves the following steps:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one undergoes several types of chemical reactions:
科学研究应用
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties.
Material Science: It is used in the development of new materials with unique properties, such as boron-containing polymers and advanced materials for electronic applications.
作用机制
The mechanism of action of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one involves its interaction with various molecular targets. The boron-containing dioxaborolane ring can participate in reactions with nucleophiles, leading to the formation of new bonds and the modification of molecular structures . This reactivity is exploited in organic synthesis and medicinal chemistry to create new compounds with desired properties.
相似化合物的比较
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one can be compared with other similar compounds, such as:
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound also contains a boron-containing dioxaborolane ring but is attached to a pyrazole core instead of an indolinone core.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar to the indolinone compound, this imidazole derivative features a boron-containing dioxaborolane ring.
The uniqueness of this compound lies in its specific structure, which combines the indolinone core with the boron-containing dioxaborolane ring, providing distinct reactivity and applications in various fields of research.
属性
IUPAC Name |
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-6-7-10-9-12(18)17(5)13(10)11/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRAYGOKZUXQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
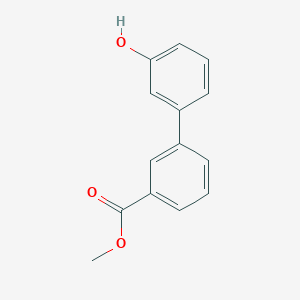
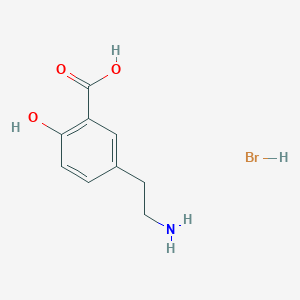




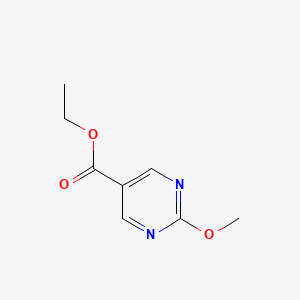
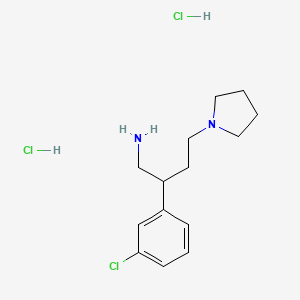
![Benzyloxycalix[5]arene](/img/structure/B6337005.png)

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)

![Tert-butyl 5-cyanohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B6337040.png)
